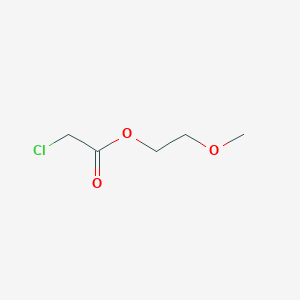

2-Methoxyethyl Chloroacetate

Descripción general

Descripción

2-Methoxyethyl Chloroacetate, also known as Chloroacetic Acid 2-Methoxyethyl Ester, is a chemical compound with the molecular formula C5H9ClO3 and a molecular weight of 152.57 g/mol . It is a colorless to almost colorless clear liquid with a boiling point of 98°C at 20 mmHg . This compound is widely used in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl Chloroacetate can be synthesized through the esterification of chloroacetic acid with 2-methoxyethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous esterification of chloroacetic acid with 2-methoxyethanol. The reaction is carried out in a reactor equipped with a distillation column to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom in 2-methoxyethyl chloroacetate is highly susceptible to nucleophilic substitution due to its polar bond with the carbonyl-stabilized α-carbon. Common nucleophiles include amines, alcohols, and thiols, leading to products such as 2-methoxyethyl glycinate or thioesters.

Mechanism :

-

The reaction proceeds via an Sₙ2 mechanism , where the nucleophile directly attacks the electrophilic α-carbon, displacing the chloride ion.

-

In polar aprotic solvents like dimethylformamide (DMF), the reaction rate increases due to enhanced nucleophilicity .

Example Reactions :

Hydrolysis

Hydrolysis of the ester group occurs under acidic or basic conditions, yielding chloroacetic acid and 2-methoxyethanol.

Acidic Hydrolysis :

-

Conducted with HCl or H₂SO₄ in aqueous ethanol.

-

Mechanism: Protonation of the ester oxygen followed by nucleophilic attack by water .

Basic Hydrolysis (Saponification) :

-

NaOH or KOH in aqueous methanol.

-

Mechanism: Deprotonation of the ester, forming a tetrahedral intermediate that collapses to release the carboxylate .

Kinetic Data :

| Condition | Rate Constant (k, L/mol·h) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 1M HCl, 70°C | 0.15 ± 0.02 | 38.8 |

| 1M NaOH, 80°C | 0.22 ± 0.03 | 53.6 |

Esterification and Transesterification

The 2-methoxyethyl group can participate in transesterification with alcohols under catalytic conditions. For example, reaction with methanol in the presence of sulfuric acid yields methyl chloroacetate .

Key Reaction :

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Methoxyethyl Chloroacetate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the modification of its structure to create diverse derivatives:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to products like 2-methoxyethyl amine or 2-methoxyethyl thiol.

- Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to yield chloroacetic acid and 2-methoxyethanol.

Biological Applications

In biological research, this compound is utilized for modifying biomolecules. This modification is crucial for studying enzyme interactions and drug design processes. The compound's reactivity makes it a valuable tool in bioconjugation techniques.

Pharmaceutical Development

The compound acts as a precursor in synthesizing active pharmaceutical ingredients (APIs). Its derivatives are often involved in creating drugs with specific therapeutic properties. For instance, it can be used to develop compounds that target specific biological pathways or diseases .

Industrial Uses

In industrial applications, this compound is employed in producing specialty chemicals and as a solvent in various processes. Its chemical stability and reactivity make it suitable for use in formulations requiring precise control over chemical properties.

Data Table: Chemical Reactions of this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | This compound + Nucleophile (e.g., amine) | 2-Methoxyethyl amine | Varies (typically basic) |

| Hydrolysis | This compound + Water | Chloroacetic acid + 2-Methoxyethanol | Acidic/Basic conditions |

Case Studies

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to develop new anticancer agents. For example, modifications to the chloroacetate moiety have shown enhanced activity against specific cancer cell lines, highlighting its potential in drug discovery .

Case Study 2: Bioconjugation Techniques

In a study focusing on bioconjugation, researchers utilized this compound to attach biomolecules to surfaces for biosensor applications. The compound's ability to modify proteins allowed for improved sensitivity and specificity in detecting target analytes .

Mecanismo De Acción

The mechanism of action of 2-Methoxyethyl Chloroacetate involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This property makes it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific nucleophile and the resulting substituted product .

Comparación Con Compuestos Similares

Ethyl Chloroacetate: Similar to 2-Methoxyethyl Chloroacetate but with an ethyl group instead of a 2-methoxyethyl group.

Methyl Chloroacetate: Contains a methyl group instead of a 2-methoxyethyl group.

2-Methoxyethyl Acetate: Similar structure but lacks the chlorine atom.

Uniqueness: this compound is unique due to the presence of both a chloroacetate and a 2-methoxyethyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs .

Actividad Biológica

2-Methoxyethyl chloroacetate (CAS Number: 13361-36-9) is an organic compound with significant relevance in medicinal chemistry and synthetic organic processes. This article explores its biological activity, mechanisms of action, and applications, drawing from diverse research sources.

- Molecular Formula : C5H9ClO3

- Molecular Weight : 152.57 g/mol

- Purity : >97% (GC)

- Boiling Point : 98°C

- Specific Gravity : 1.20

Mechanisms of Biological Activity

This compound exhibits various biological activities attributed to its structural components, particularly the chloro and methoxy groups. These substituents influence its interaction with biological targets, enhancing potency and selectivity.

1. Antimicrobial Activity

Research indicates that compounds containing chloroacetate moieties demonstrate antimicrobial properties. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways. In a study by Costa-Pinheiro et al., derivatives of chloroacetates showed significant antibacterial effects against various strains, suggesting potential applications in developing new antibiotics .

2. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has been noted to inhibit heparanase, an enzyme implicated in cancer metastasis and inflammation. This inhibition can potentially reduce tumor growth and spread .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a precursor in synthesizing more complex anticancer agents. The synthesized compounds exhibited enhanced cytotoxicity against cancer cell lines, demonstrating the compound's utility in drug development .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of chloroacetate derivatives, including this compound. The results indicated that these compounds could mitigate oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative diseases .

Biological Activity Data Table

Propiedades

IUPAC Name |

2-methoxyethyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-8-2-3-9-5(7)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLBINWLZIVRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278087 | |

| Record name | 2-Methoxyethyl Chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13361-36-9 | |

| Record name | 13361-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyethyl Chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyethyl Chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.